2'-Deoxy-1-(2-hydroxyethyl)adenosine
Description
1-Hydroxyethyl-2'-deoxyadenosine (1-HE-dA) is a DNA adduct formed through the alkylation of the N1 position of deoxyadenosine by reactive epoxides, such as ethylene oxide (EO) . Structurally, it features a hydroxyethyl group (-CH₂CH₂OH) attached to the N1 position of the purine ring (Figure 1). Its detection in cellular DNA is facilitated by advanced analytical methods like LC-ESI-MS/MS, which quantifies its formation in a dose-dependent manner during prolonged EO exposure . 1-HE-dA is primarily used in research settings to study DNA damage mechanisms and repair pathways, with commercial availability for laboratory use (CAS 142997-59-9) .
Properties
CAS No. |
142997-59-9 |
|---|---|
Molecular Formula |
C12H17N5O4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2R,3R,5R)-5-[1-(2-hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O4/c13-11-10-12(15-5-16(11)1-2-18)17(6-14-10)9-3-7(20)8(4-19)21-9/h5-9,13,18-20H,1-4H2/t7-,8-,9-/m1/s1 |
InChI Key |
CFZWOQIYPJCTQP-IWSPIJDZSA-N |
Synonyms |
2’-Deoxy-1-(2-hydroxyethyl)adenosine; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxyethyl-2’-deoxyadenosine typically involves the modification of 2’-deoxyadenosineThe reaction conditions often require the use of protecting groups, such as silyl ethers, and reagents like ethylene oxide or ethylene glycol under acidic or basic conditions .
Industrial Production Methods: The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxyethyl-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Antiviral Applications
1-Hydroxyethyl-2'-deoxyadenosine has been studied extensively for its antiviral properties, especially against human immunodeficiency virus (HIV). Research indicates that derivatives of 2'-deoxyadenosine, including 1-hydroxyethyl variants, exhibit potent inhibitory effects on HIV replication.
Case Study: Inhibition of HIV-1
A series of ethynyl nucleoside analogs were synthesized and tested for their efficacy against various strains of HIV-1. Among these, the 4'-ethynyl-2'-deoxyadenosine showed a 50% effective concentration (EC50) as low as 0.0098 µM, demonstrating its high potency and favorable selectivity index (1,630) against HIV-1 . This suggests that modifications to the nucleoside structure can enhance antiviral activity while minimizing toxicity.
Antitumor Potential
The compound has also been investigated for its potential as an antitumor agent. The ability to inhibit ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis, positions 1-hydroxyethyl-2'-deoxyadenosine as a candidate for cancer therapy.
Case Study: Ribonucleotide Reductase Inhibition
In a study involving the synthesis of 2'-(2-hydroxyethyl)-2'-deoxyadenosine and its diphosphate derivative, researchers demonstrated that these compounds could effectively displace a conserved water molecule at the active site of RNR. This displacement leads to inhibition of the enzyme, suggesting potential applications in developing novel antitumor agents . The co-crystal structure analysis confirmed binding at the catalytic site, providing insights into the mechanism of action.
Biochemical Research
Beyond therapeutic applications, 1-hydroxyethyl-2'-deoxyadenosine serves as a valuable tool in biochemical research. Its structural analogs are used to study enzyme mechanisms and nucleic acid interactions.
Applications in Structural Biology
The synthesis of various adenosine analogs allows researchers to probe the interactions within nucleotide-binding sites of enzymes. For instance, studies have shown that these analogs can be used to elucidate binding mechanisms in ribonucleotide reductases and other nucleoside triphosphate-dependent enzymes .
Table 1: Antiviral Activity of Nucleoside Analogs
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| 4'-Ethynyl-2'-deoxyadenosine | 0.0098 | 1630 |
| 4'-Ethynyl-2'-deoxycytidine | 0.00034 | 2600 |
| 4'-Ethynyl-2'-deoxyribofuranosylpurine | 135 | >3 |
Table 2: Inhibition Potency Against Ribonucleotide Reductase
| Compound | Binding Affinity | Mechanism |
|---|---|---|
| 2'-(2-Hydroxyethyl)-2'-deoxyadenosine | High | Displacement of water molecule |
| Diphosphate derivative | Moderate | Competitive inhibition |
Mechanism of Action
The mechanism of action of 1-Hydroxyethyl-2’-deoxyadenosine involves its incorporation into DNA, where it can form adducts with DNA bases. These adducts can interfere with DNA replication and transcription, leading to mutations and potentially contributing to carcinogenesis. The compound’s effects are mediated through its interaction with DNA polymerases and other enzymes involved in DNA repair .
Comparison with Similar Compounds
Structural and Chemical Comparisons with Analogous Compounds
Positional Isomers: N6-(2-Hydroxyethyl)-2'-Deoxyadenosine (N6-HE-dA)
- Structural Difference: Unlike 1-HE-dA, the hydroxyethyl group in N6-HE-dA is attached to the N6 position of deoxyadenosine (Figure 2). This positional variation impacts DNA base-pairing and repair enzyme recognition.
- Chemical Properties :
Methylated Derivatives: N6,N6-Dimethyl-2'-Deoxyadenosine
- Structural Difference : Two methyl groups replace the hydroxyethyl moiety at the N6 position.
- Functional Impact : Methylation reduces hydrogen-bonding capacity, altering interactions with DNA polymerases and repair enzymes. This compound (CAS 35665-58-8) is used to study epigenetic modifications .
Deoxyadenosine Monophosphate (dAMP)
- Structural Difference : dAMP includes a phosphate group at the 5'-position, making it a nucleotide essential for DNA synthesis.
- Biological Role: Unlike 1-HE-dA (a damage product), dAMP is a precursor in DNA replication.
1,N6-Etheno-2'-Deoxyadenosine
- Structural Difference: A fused etheno ring bridges the N1 and N6 positions, creating a bulky adduct.
- Biological Impact : This lesion is highly mutagenic and resistant to repair, causing persistent replication errors .
Enzyme Kinetics and Inhibition
- Deoxyadenosine: In Trypanosoma brucei, deoxyadenosine exhibits high $ Km $ (low affinity) and high $ k{cat} $, requiring high substrate concentrations for efficient cleavage. Adenine enhances its antitrypanosomal activity by inhibiting methylthioadenosine phosphorylase (TbMTAP) .
- 1-HE-dA: Limited kinetic data exist, but structural studies suggest it inhibits ribonucleotide reductase (RNR) by mimicking natural substrates like ADP. The hydroxyethyl group disrupts RNR active-site interactions, reducing catalytic efficiency .
Therapeutic Implications
Stability and Detection Methods
Research and Therapeutic Implications
1-HE-dA serves as a biomarker for alkylation damage, while analogs like N6-HE-dA aid in studying repair mechanisms. Differences in adduct stability and enzyme interactions (e.g., RNR inhibition by 1-HE-dA vs. dAMP’s role in replication) underscore the importance of structural nuance in drug design .
Tables
Table 1: Structural and Chemical Properties of Selected Deoxyadenosine Derivatives
Table 2: Enzyme Interaction Profiles
Biological Activity
1-Hydroxyethyl-2'-deoxyadenosine (1-HEDA) is a modified nucleoside that has garnered attention for its biological activities, particularly in the context of cancer research and DNA damage response. This article delves into the compound's mechanisms of action, biochemical properties, and potential applications in therapeutic settings.
1-HEDA primarily targets Adenosine Deaminase (ADA) , an enzyme crucial for purine metabolism. By inhibiting ADA, 1-HEDA leads to increased concentrations of adenosine and 2'-deoxyadenosine in the cellular environment, impacting various cellular processes.
Key Mechanisms:
- Inhibition of ADA : This results in altered nucleotide metabolism, which can influence cell proliferation and survival.
- Modulation of DNA Repair : Research indicates that 1-HEDA may inhibit Poly(ADP-ribose) polymerase 1 (PARP-1) , an enzyme involved in DNA repair mechanisms. This inhibition can enhance cell death in response to DNA damage, suggesting a potential application in cancer therapies.
1-HEDA exhibits several biochemical properties that contribute to its biological activity:
- Conversion Pathway : It is converted to inosine or 2'-deoxyinosine by ADA, which is critical for its role in purine metabolism .
- Cellular Effects : The compound influences cell signaling pathways and gene expression, thereby affecting cellular metabolism and function.
- Transport Mechanisms : Human nucleoside transporters (hNTs) facilitate the transport of 1-HEDA across cell membranes, influencing its bioavailability and efficacy.
Case Studies
Recent studies have explored the effects of 1-HEDA on various cancer cell lines:
- Cytotoxicity Assessment : In a study involving HeLa and MCF7 cells, 1-HEDA demonstrated significant cytotoxic effects with IC50 values ranging from 3.3 to 7.7 μM. In contrast, other derivatives showed minimal cytotoxicity, highlighting the potency of 1-HEDA .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-HEDA | HeLa | 3.3 - 7.7 |
| Other Derivative 2 | HeLa | >100 |
| Other Derivative 3 | MCF7 | >82 |
Pharmacokinetics
As a derivative of 2'-deoxyadenosine, 1-HEDA shares similar pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Its interaction with various enzymes and proteins underscores its potential as a model compound for studying DNA adduct formation and repair mechanisms .
Applications in Scientific Research
1-HEDA's unique properties make it a valuable tool in various fields:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
